molecular formula C10H11N B8754340 2-(Cyclopent-1-en-1-yl)pyridine CAS No. 56698-38-5

2-(Cyclopent-1-en-1-yl)pyridine

Cat. No.: B8754340
CAS No.: 56698-38-5
M. Wt: 145.20 g/mol
InChI Key: KIIAZMYNZKHENE-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)pyridine (CAS: 56698-38-5) is an aromatic heterocyclic compound featuring a pyridine ring substituted with a cyclopentenyl group at the 2-position. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 145.204 g/mol .

Properties

CAS No.

56698-38-5

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-(cyclopenten-1-yl)pyridine

InChI

InChI=1S/C10H11N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h3-5,7-8H,1-2,6H2

InChI Key

KIIAZMYNZKHENE-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

2-(1-Cyclohexen-1-yl)pyridine (CAS: 14159-55-8)
  • Molecular Formula : C₁₁H₁₃N (inferred from structure).
  • Molecular Weight : ~159.23 g/mol (calculated).
  • Key Differences :
    • The cyclohexenyl group introduces a six-membered unsaturated ring, compared to the five-membered cyclopentenyl group in the target compound.
    • Increased molecular weight and hydrophobicity due to the additional methylene group.
  • Safety Data :
    • Safety Data Sheets (SDS) indicate hazards such as respiratory irritation; first-aid measures include oxygen administration for inhalation exposure .
Pyrrolidine, 1-(1-cyclopenten-1-yl) (CAS: N/A)
  • Molecular Formula : C₉H₁₃N.
  • Key Differences :
    • Replaces the pyridine ring with a saturated pyrrolidine ring.
    • Lacks aromaticity, altering electronic properties and reactivity.
1H-Pyrrolo[2,3-b]pyridine, 2-(1-cyclopenten-1-yl) (CAS: 374071-87-1)
  • Molecular Formula : C₁₂H₁₂N₂.
  • Key Differences: Contains a fused pyrrolopyridine core instead of a simple pyridine ring.
  • Applications :
    • Likely serves as a building block for drug discovery, given its structural complexity .

Physicochemical and Crystallographic Insights

  • Solid-State Behavior: Compounds with cyclopentenyl groups (e.g., 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline) exhibit curved molecular conformations and dispersion-driven intermolecular interactions (Hirshfeld surface analysis: 65–67% H⋯H contacts) due to the absence of classical hydrogen bonds . This suggests that 2-(Cyclopent-1-en-1-yl)pyridine may similarly rely on van der Waals forces in crystal packing.

Pharmacological Relevance

  • Glycopyrrolate Derivatives :
    • Cyclopentenyl-containing analogs (e.g., 3-[2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide) are used in anticholinergic drugs, highlighting the pharmacophoric utility of the cyclopentenyl group .
  • Synthetic Intermediates :
    • The patent for [(2S,3R)-N-[(2S)-3-(cyclopent-1-en-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[(2S)-2-[2-(morpholin-4-yl)acetamido]propanamido]propanamide (G) demonstrates the role of cyclopentenyl groups in complex drug syntheses .

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